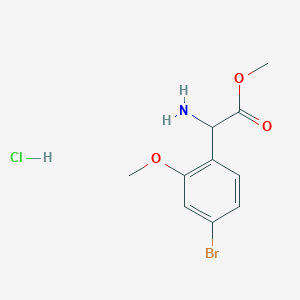

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Description

Properties

Molecular Formula |

C10H13BrClNO3 |

|---|---|

Molecular Weight |

310.57 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |

InChI Key |

WKKMCUOFVNJFDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenylacetic acid followed by esterification and amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and ammonia or an amine for the amination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three critical functional groups:

-

Amino group (-NH2) : Enables nucleophilic substitution and acid-base interactions.

-

Ester group (-OCH3) : Susceptible to hydrolysis under acidic or basic conditions .

-

Bromo substituent (-Br) : Prone to elimination or substitution reactions.

-

Methoxy group (-OCH3) : Acts as an electron-donating group, influencing aromatic ring reactivity.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions with reflux .

Nucleophilic Substitution on the Amino Group

The amino group reacts with electrophiles (e.g., alkyl halides, acylating agents):

Reagents : Alkyl halides, acyl chlorides, or Michael acceptors.

Substitution/Elimination at the Bromo Position

The bromine atom can undergo:

-

Nucleophilic aromatic substitution : Requires activating groups (e.g., -OCH3) for substitution.

-

Elimination : Formation of alkenes under strong base conditions (e.g., KOtBu).

Oxidation/Reduction

The amino group may oxidize to nitro or amine oxides, while the ester can reduce to alcohols:

Reagents : Oxidizing agents (e.g., H2O2) or reducing agents (e.g., NaBH4).

Reaction Conditions and Mechanistic Insights

| Reaction Type | Reagents/Solvents | Conditions | Key Mechanism |

|---|---|---|---|

| Ester Hydrolysis | HCl or NaOH | Reflux (60–100°C) | Acid/base-catalyzed cleavage |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | DMF, THF | Electrophilic attack on NH2 |

| Elimination (Br) | Strong bases (e.g., KOtBu) | High temperatures | Dehydrohalogenation to form alkenes |

| Oxidation (NH2) | H2O2, KMnO4 | Mild acidic/basic | Formation of nitro/amine oxides |

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and antimicrobial agents .

Enzyme Inhibition

The amino group’s ability to form hydrogen bonds with enzymes (e.g., proteases) positions this compound as a potential inhibitor.

Antimicrobial Development

Structural analogs have been studied for antimicrobial activity, with bromine/methoxy groups influencing potency .

Structural and Reactivity Comparisons

| Feature | Impact on Reactivity |

|---|---|

| Electron-donating -OCH3 | Activates aromatic ring for nucleophilic substitution |

| Electron-withdrawing -Br | Deactivates aromatic ring but enables elimination under basic conditions |

| Amino group (-NH2) | Highly nucleophilic, facilitates substitution and acid-base reactions |

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenyl Ring

Table 1: Substituent Effects on Key Properties

Key Observations:

- Halogen Effects: Bromine (Br): Larger atomic radius increases steric hindrance and molecular weight compared to Cl or F. Chlorine (Cl): Lower molecular weight and cost but reduced reactivity in certain coupling reactions compared to Br .

- Methoxy Group (OCH₃): Electron-donating nature increases electron density on the aromatic ring, favoring electrophilic substitution at the para position. Improves solubility in polar solvents compared to non-methoxy analogs .

Key Insights:

Biological Activity

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo and methoxy substituent on a phenyl ring, which influences its reactivity and biological properties. The presence of the amino group allows for potential interactions with various biological macromolecules.

The compound's mechanism of action primarily involves:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The bromo and methoxy groups participate in hydrophobic interactions with lipid membranes or protein pockets, influencing cellular signaling pathways.

- Cellular Effects : It may affect processes such as inflammation and microbial growth through its interaction with specific receptors or enzymes involved in these pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : It also possesses antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on several cancer cell lines:

- Cytotoxicity Studies : In vitro studies have revealed that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HeLa and MDA-MB-231. The structure-activity relationship (SAR) analysis indicates that modifications in the methoxy group position can enhance or reduce activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Effects : A study reported that derivatives similar to this compound showed enhanced cytotoxicity when methoxy groups were strategically positioned on the aromatic ring .

- Synergistic Effects : Research has suggested that combining this compound with other agents can lead to synergistic effects in cancer treatment, particularly when targeting multiple pathways such as tubulin and histone deacetylase (HDAC) inhibition .

- Mechanistic Insights : Detailed mechanistic studies using cell line assays have indicated that the compound's activity may be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Strecker-like synthesis (modified for bromo-methoxy substituents) involves condensing 4-bromo-2-methoxybenzaldehyde with methyl cyanoacetate, followed by hydrolysis and subsequent HCl salt formation . Optimize reaction conditions (e.g., temperature, solvent polarity) using high-performance liquid chromatography (HPLC) to monitor intermediates. Evidence from analogous fluorophenyl derivatives suggests that anhydrous methanol or dichloromethane at 0–5°C improves yield by minimizing side reactions .

Q. How can the purity and identity of this compound be validated in academic settings?

- Methodological Answer : Use a combination of:

- HPLC with a C18 column (95–98% purity threshold, acetonitrile/water mobile phase) .

- Elemental analysis (C, H, N, Cl within ±0.4% of theoretical values) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]+ ~325–330 Da for C₁₀H₁₁BrClNO₃) .

Q. What are the critical solubility considerations for this compound in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For in vitro studies, dissolve in DMSO (≤5% v/v) or PBS (pH 7.4) with sonication. If precipitation occurs, add co-solvents like ethanol (10–20% v/v). Analogous compounds (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) show solubility of 15–20 mg/mL in PBS, but bromo-substituents may reduce this by ~30% due to increased hydrophobicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement and SHELXS for structure solution . Key parameters:

- Torsion angles (C–N–C–O) to confirm ester conformation.

- Hydrogen bonding between the ammonium group (NH₃⁺) and chloride ion (Cl⁻) for salt stability .

Q. What strategies are effective for analyzing contradictory bioactivity data across different batches?

- Methodological Answer : Contradictions may arise from residual solvents (e.g., methanol) or enantiomeric impurities. Employ:

- Chiral HPLC (Chiralpak AD-H column) to assess enantiopurity.

- ¹H-NMR (DMSO-d₆) to detect diastereomeric splitting (δ 5.4–5.5 ppm for α-protons) .

- ICP-MS to rule out heavy metal contamination (e.g., Br⁻ from incomplete substitution) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-bromo-2-methoxyphenyl group?

- Methodological Answer : Synthesize analogs with:

- Electron-withdrawing groups (e.g., 4-nitro, 4-CF₃) to test electronic effects.

- Steric variants (e.g., 3-bromo-2-methoxy) to assess steric hindrance.

Use computational docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., bacterial enzymes) .

Q. What are the best practices for characterizing degradation products under accelerated stability conditions?

- Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via:

- LC-MS/MS to identify hydrolysis products (e.g., free amino acid or demethylated ester).

- TGA/DSC to assess thermal decomposition thresholds (>180°C expected for hydrochloride salts) .

Q. How does the bromine atom influence spectroscopic properties compared to halogen-substituted analogs?

- Methodological Answer : The bromine atom causes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.